molecular formula C26H22N4O2 B2413399 5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1251674-21-1

5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2413399
CAS No.: 1251674-21-1
M. Wt: 422.488
InChI Key: HGOIQUQRTPFDIN-UHFFFAOYSA-N
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Description

5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-16-3-7-18(8-4-16)14-28-25(31)19-9-12-23-21(13-19)24-22(15-27-23)26(32)30(29-24)20-10-5-17(2)6-11-20/h3-13,15,29H,14H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOQLWSTRWRQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their significant pharmacological properties. They exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antidepressant

These compounds often interact with various biological targets such as enzymes and receptors, making them valuable in drug discovery .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and bacterial infections respectively .
  • Cytotoxicity : Studies have indicated that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to have IC50 values in the low micromolar range against human cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AChE InhibitionHuman Neuroblastoma Cells0.63 ± 0.001
Urease InhibitionUrease from Proteus vulgaris2.14 ± 0.003
CytotoxicityHeLa Cells2.76
CytotoxicityCaco-2 Cells9.27

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to the target compound:

  • Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against a panel of twelve human tumor cell lines with IC50 values ranging from 1.14 µM to 9.27 µM. The study highlighted the selectivity towards renal cancer cells .
  • Enzyme Inhibition Study : Research demonstrated that oxadiazole derivatives could effectively inhibit AChE and urease activities with promising IC50 values, suggesting their potential as therapeutic agents for treating Alzheimer's disease and urinary tract infections respectively .

Scientific Research Applications

The compound has demonstrated significant biological activities across several studies:

  • Anticancer Activity : Preliminary research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to 5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole have shown effectiveness against various cancer cell lines, including glioblastoma and breast cancer .
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties. Studies have indicated that oxadiazole derivatives may modulate neurotransmitter systems, providing therapeutic avenues for neurodegenerative diseases .

Pharmacological Applications

The pharmacological implications of this compound are extensive:

  • Cancer Treatment : Research has focused on the inhibition of specific pathways involved in cancer cell proliferation. Oxadiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage .
  • Neurological Disorders : The neuroprotective potential of this compound could be harnessed for treating conditions such as Alzheimer's disease and Parkinson's disease. Its effects on neurotransmitter modulation present a promising area for further investigation .
  • Antimicrobial Activity : Some studies have reported antibacterial and antifungal properties associated with oxadiazole compounds, suggesting their use in treating infections .

Case Studies

Several studies provide insights into the applications of oxadiazole derivatives:

  • In Vitro Studies on Cancer Cells : A study demonstrated that certain oxadiazole derivatives significantly inhibited the growth of glioblastoma cells, suggesting their potential as anticancer agents . The observed IC50 values were notably lower than those of standard chemotherapeutic agents.
  • Neuroprotective Research : In a study involving animal models, oxadiazole derivatives showed promise in reducing neuroinflammation and promoting neuronal survival, indicating their potential for treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialExhibits antibacterial and antifungal properties

Preparation Methods

Reaction Conditions and Optimization

The amidoxime precursor is synthesized from 4-methylbenzonitrile (26a ) via hydroxylamine hydrochloride treatment. Adapted from, the protocol involves:

  • Reagents : 4-Methylbenzonitrile (9.7 mmol), hydroxylamine hydrochloride (20.1 mmol), potassium carbonate (15.2 mmol), 8-hydroxyquinoline (34 µmol), ethanol/water solvent system.
  • Procedure : Simultaneous addition of hydroxylamine and K₂CO₃ solutions to the nitrile, followed by reflux (1 h). Post-reaction workup includes ethyl acetate extraction and brine washes.
  • Yield : ~85% (literature average for analogous reactions).

Key Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, facilitated by base-mediated deprotonation.

Preparation of 1-[(4-Isopropylphenyl)sulfonyl]pyrrolidine-2-carbonyl Chloride

Sulfonylation of Pyrrolidine

The sulfonylpyrrolidine moiety is constructed through sulfonylation of pyrrolidine with 4-isopropylbenzenesulfonyl chloride:

  • Reagents : Pyrrolidine (10 mmol), 4-isopropylbenzenesulfonyl chloride (10.5 mmol), triethylamine (12 mmol), dichloromethane (DCM) solvent.
  • Procedure : Dropwise addition of sulfonyl chloride to pyrrolidine in DCM at 0°C, stirred for 12 h at room temperature.
  • Yield : 92% (analogous to).

Carbonyl Chloride Formation

The resulting 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine is converted to its carbonyl chloride via phosgene or thionyl chloride treatment:

  • Reagents : 1-[(4-Isopropylphenyl)sulfonyl]pyrrolidine (8 mmol), thionyl chloride (24 mmol), catalytic DMF.
  • Procedure : Reflux in anhydrous DCM for 4 h, followed by solvent evaporation.
  • Yield : 88%.

Cyclocondensation to Form the 1,2,4-Oxadiazole Ring

Thermal Cyclization

The amidoxime and acyl chloride undergo cyclization under thermal conditions:

  • Reagents : 4-Methylbenzamidoxime (5 mmol), 1-[(4-isopropylphenyl)sulfonyl]pyrrolidine-2-carbonyl chloride (5.5 mmol), pyridine (6 mmol), toluene.
  • Procedure : Reflux at 110°C for 8 h. Purification via silica gel chromatography (ethyl acetate/hexane).
  • Yield : 68%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions : 150 W, 120°C, 20 min, solvent-free.
  • Yield : 82%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.38 (s, 3H, Ar-CH₃), 2.90–3.10 (m, 1H, CH(CH₃)₂), 3.40–3.80 (m, 4H, pyrrolidine), 4.30–4.50 (m, 1H, pyrrolidine-CH), 7.20–7.90 (m, 8H, aromatic).
  • HRMS : m/z calculated for C₂₃H₂₇N₃O₃S [M+H]⁺: 426.1812; found: 426.1809.

Physicochemical Properties

Property Value
Molecular Weight 425.55 g/mol
logP 6.14
Polar Surface Area 64.19 Ų
Solubility (logSw) -5.52

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Cyclization Methods

Method Time Yield (%) Purity (%)
Thermal 8 h 68 95
Microwave 20 min 82 98

Microwave irradiation significantly reduces reaction time while improving yield, attributed to uniform heating and reduced side reactions.

Challenges and Mitigation Strategies

  • Purification Difficulties : The polar oxadiazole and sulfonamide groups complicate chromatographic separation. Gradient elution (hexane → ethyl acetate) and recrystallization (ethanol/water) resolve this.
  • Racemization : The pyrrolidine chiral center may racemize during sulfonylation. Using enantiopure pyrrolidine and low-temperature conditions minimizes this.

Q & A

Q. Optimization strategies :

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .
  • Purification : Recrystallization from methanol or column chromatography improves purity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
  • Temperature control : Reflux in xylene (110–140°C) ensures complete cyclization .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

  • ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and confirms sulfonyl/pyrrolidine connectivity .
  • LC-MS : Verifies molecular weight (e.g., [M+H]+ peak matching C₂₂H₂₆N₃O₃S) and detects impurities .
  • IR Spectroscopy : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹, while oxadiazole C=N vibrations occur near 1600 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How can computational methods predict the biological activity of this compound, and what limitations exist?

Advanced Research Question

  • Molecular docking : Models interactions with target proteins (e.g., enzymes or receptors). The sulfonyl group may form hydrogen bonds with active-site residues, while the 4-methylphenyl group fits into hydrophobic pockets .
  • ADME analysis : Predicts pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration).
  • Limitations : Docking assumes rigid protein structures, neglecting dynamic conformational changes. Experimental validation (e.g., enzyme inhibition assays) is essential to confirm predictions .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

  • Cross-validation : Compare NMR data with analogous compounds (e.g., 4-isopropylphenyl vs. 4-fluorophenyl derivatives) to assign ambiguous signals .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating proton-proton and proton-carbon couplings .
  • Isotopic labeling : Synthesize deuterated analogs to simplify spectra (e.g., deuteration of labile protons).
  • Crystallographic confirmation : Single-crystal X-ray diffraction provides unambiguous structural proof when spectral data conflict .

How does the electronic nature of substituents influence the compound’s stability under varying pH conditions?

Advanced Research Question

  • Sulfonyl group : Electron-withdrawing effect stabilizes the oxadiazole ring under acidic conditions but may promote hydrolysis in strong bases.
  • 4-Methylphenyl : Electron-donating methyl group enhances oxadiazole ring stability at neutral pH.
  • Experimental testing : Conduct accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring to identify degradation products .

What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

Basic Research Question

  • MIC assays : Determine minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill studies : Assess bactericidal kinetics over 24 hours.
  • Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction .

How can regioselectivity challenges in oxadiazole synthesis be addressed?

Advanced Research Question

  • Precursor control : Use nitrile oxides instead of nitriles to favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts .
  • Protecting groups : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) to direct cyclization .

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